1-benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea
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Overview
Description
1-Benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea is a complex organic compound that features a unique combination of functional groups, including a benzyl group, a triazine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea typically involves multi-step organic reactions One common approach is the nucleophilic substitution reaction where a benzylamine derivative reacts with a triazine compound under controlled conditions The reaction is often carried out in the presence of a base such as triethylamine to facilitate the nucleophilic attack
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
1-Benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is studied for its ability to inhibit certain biological pathways, making it a potential candidate for the treatment of diseases.
Industry: In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 1-benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to inhibit enzymes is attributed to its interaction with the active sites of these enzymes, blocking their activity and affecting biological pathways.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinone: This compound shares the benzyl and pyrrolidine groups but lacks the triazine and thiourea moieties.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound features a triazole ring instead of a triazine ring and lacks the thiourea group.
4-(Pyrrolidin-1-yl)benzonitrile: This compound contains a pyrrolidine group but differs in the presence of a benzonitrile group instead of a triazine ring.
Uniqueness: 1-Benzyl-3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}thiourea is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8S/c28-19(20-14-15-8-2-1-3-9-15)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h1-3,8-9H,4-7,10-14H2,(H2,20,25,28)(H,21,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYGRQCMMEMON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NCC3=CC=CC=C3)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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